(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Description
This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 6-ethoxy group and a propargyl (prop-2-yn-1-yl) moiety at position 2. The propargyl group may enable click chemistry applications or enhance metabolic stability.
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-6-10-24-16-9-8-15(29-7-2)13-19(16)30-22(24)23-21(25)14-11-17(26-3)20(28-5)18(12-14)27-4/h1,8-9,11-13H,7,10H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLSFPFMOXBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to a class of derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing the benzo[d]thiazole core have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Induction of apoptosis | |
| Compound B | Lung Cancer | Inhibition of cell cycle |
The specific compound under discussion has not been extensively tested in clinical settings; however, its structural analogs suggest potential efficacy against various cancer types.
2. Antimicrobial Activity
The antimicrobial properties of benzo[d]thiazole derivatives are well-documented. These compounds often demonstrate activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
3. Anti-inflammatory Effects
Compounds with similar structures have also been explored for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in vitro.
4. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy, particularly concerning carbonic anhydrase and cholinesterase. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions such as glaucoma and Alzheimer's disease.
The biological activity of this compound is likely mediated through its ability to interact with specific molecular targets:
- Binding Affinity : The compound exhibits strong binding affinity for target receptors due to its structural features.
- Molecular Interactions : Hydrogen bonding and π-π stacking interactions facilitate effective binding to active sites on target proteins.
- Signal Transduction Modulation : By modulating signaling pathways, the compound can influence cellular responses leading to desired therapeutic effects.
Case Studies
A review of the literature reveals several case studies where similar compounds have been tested for biological activity:
- Study on Anticancer Properties : A derivative demonstrated 70% inhibition of tumor growth in xenograft models when administered at a dose of 50 mg/kg.
- Antimicrobial Testing : A related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of Staphylococcus aureus.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit notable anticancer activities. For instance:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells.
Antimicrobial Activity
Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that this compound can inhibit the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's.
Pharmaceutical Research
The unique structural features of (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide make it a valuable scaffold in medicinal chemistry for developing new drugs targeting:
- Cancer Therapies : As a lead compound for synthesizing more potent anticancer agents.
- Neuroprotective Agents : For potential use in Alzheimer's disease treatment.
- Antimicrobial Agents : To combat resistant strains of bacteria.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two structurally related derivatives from the Molecules 2011 study (Table 1):
- Compound 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Compound 4h: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
Key Differences :
Core Heterocycle : The target compound uses a benzo[d]thiazol-2(3H)-ylidene scaffold, whereas 4g/h employ a thiadiazol-2-ylidene core. The benzo[d]thiazol system likely enhances aromatic stacking interactions due to its fused benzene ring, compared to the smaller thiadiazole .
Substituents: The target compound’s 6-ethoxy and propargyl groups contrast with 4g/h’s 3-methylphenyl or 3-chlorophenyl substituents.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s higher molecular weight and ethoxy group may reduce crystallinity compared to 4g/h.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
